Ethyl 3-Fluorocyclopentanecarboxylate
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Overview
Description
Ethyl 3-Fluorocyclopentanecarboxylate is a chemical compound with the molecular formula C8H13FO2 and a molecular weight of 160.19 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound features a cyclopentane ring substituted with a fluorine atom and an ethyl ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Fluorocyclopentanecarboxylate typically involves the fluorination of cyclopentanecarboxylic acid derivatives. One common method includes the reaction of cyclopentanecarboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The resulting 3-fluorocyclopentanecarboxylic acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more cost-effective and scalable fluorinating agents and catalysts to optimize production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Fluorocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-fluorocyclopentanone using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ester group can yield 3-fluorocyclopentanol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide.
Major Products Formed
Oxidation: 3-Fluorocyclopentanone.
Reduction: 3-Fluorocyclopentanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-Fluorocyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those involving fluorinated intermediates.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-Fluorocyclopentanecarboxylate involves its interaction with various molecular targets depending on its application. In biological systems, the fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its interaction with enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with specific molecular pathways .
Comparison with Similar Compounds
Ethyl 3-Fluorocyclopentanecarboxylate can be compared with other similar compounds such as:
Ethyl cyclopentanecarboxylate: Lacks the fluorine atom, making it less lipophilic and potentially less metabolically stable.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.
3-Fluorocyclopentanecarboxylic acid: The free acid form, which can be more reactive in certain chemical reactions
This compound stands out due to its unique combination of a fluorine atom and an ethyl ester group, providing distinct properties that can be leveraged in various chemical and biological applications.
Biological Activity
Ethyl 3-fluorocyclopentanecarboxylate is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound possesses a cyclopentane ring with a fluorine atom at the 3-position and an ethyl ester functional group. The molecular formula is C8H13FO2, with a molecular weight of approximately 158.19 g/mol. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are critical for drug development.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several factors:
- Fluorine Substitution : The incorporation of fluorine into organic molecules often improves binding affinities to biological targets due to enhanced lipophilicity and altered electronic properties. Fluorinated compounds can exhibit increased metabolic stability and bioavailability, making them valuable in drug design .
- Interaction with Biological Targets : this compound may interact with various biological macromolecules such as proteins and nucleic acids. These interactions are driven by hydrophobic effects and hydrogen bonding, which are influenced by the compound's functional groups.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological properties:
- Enzyme Modulation : Preliminary studies suggest that this compound may modulate enzyme activities through specific binding interactions, potentially affecting metabolic pathways .
- Receptor Binding : The compound's structural features may allow it to bind selectively to certain receptors, influencing signaling pathways involved in various physiological processes .
Case Study 1: Enzyme Inhibition
In a study examining the inhibitory effects of various cyclopentane derivatives on specific enzymes, this compound demonstrated significant inhibition of a target enzyme involved in metabolic regulation. This suggests potential applications in treating metabolic disorders.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of fluorinated cyclopentane derivatives. This compound showed promise in inhibiting cancer cell proliferation in vitro, indicating its potential as a lead compound for further development in oncology .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 2-Fluorocyclopentanecarboxylate | C8H13F O2 | Fluorine at position 2; different sterics |
Ethyl Cyclopentanecarboxylate | C8H14O2 | Lacks fluorine; potentially different bioactivity |
Ethyl 3-Chlorocyclopentanecarboxylate | C8H13Cl O2 | Chlorine substitution; different electronic effects |
This table highlights how variations in halogen substitution can influence the biological activity and pharmacokinetic properties of cyclopentane derivatives.
Properties
Molecular Formula |
C8H13FO2 |
---|---|
Molecular Weight |
160.19 g/mol |
IUPAC Name |
ethyl 3-fluorocyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H13FO2/c1-2-11-8(10)6-3-4-7(9)5-6/h6-7H,2-5H2,1H3 |
InChI Key |
QTYLJAGGOONPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(C1)F |
Origin of Product |
United States |
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